(1R,4S,5R)-4-amino-5-methylsulfanylcyclopent-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,4S,5R)-4-amino-5-methylsulfanylcyclopent-2-en-1-ol is a chemical compound that has shown great potential in scientific research. It is a cyclopentene derivative that has been studied for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of ((1R,4S,5R)-4-amino-5-methylsulfanylcyclopent-2-en-1-ol)-4-amino-5-methylsulfanylcyclopent-2-en-1-ol involves the inhibition of specific enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of protein kinase C (PKC), a protein that is involved in various cellular processes such as cell growth and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ((1R,4S,5R)-4-amino-5-methylsulfanylcyclopent-2-en-1-ol)-4-amino-5-methylsulfanylcyclopent-2-en-1-ol include the inhibition of inflammation and tumor growth. It has also been shown to have neuroprotective effects, which make it a potential therapeutic agent for neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using ((1R,4S,5R)-4-amino-5-methylsulfanylcyclopent-2-en-1-ol)-4-amino-5-methylsulfanylcyclopent-2-en-1-ol in lab experiments include its potential as a therapeutic agent for various diseases. Its anti-inflammatory and anti-tumor properties make it a valuable compound for the study of these diseases. However, the limitations of using ((1R,4S,5R)-4-amino-5-methylsulfanylcyclopent-2-en-1-ol)-4-amino-5-methylsulfanylcyclopent-2-en-1-ol in lab experiments include the need for further studies to determine its safety and efficacy in humans.
Future Directions
There are several future directions for the study of ((1R,4S,5R)-4-amino-5-methylsulfanylcyclopent-2-en-1-ol)-4-amino-5-methylsulfanylcyclopent-2-en-1-ol. These include further studies on its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It is also important to determine its safety and efficacy in humans. Additionally, further studies on its mechanism of action and its effects on specific enzymes and proteins in the body are needed to fully understand its potential as a therapeutic agent.
Synthesis Methods
The synthesis method of ((1R,4S,5R)-4-amino-5-methylsulfanylcyclopent-2-en-1-ol)-4-amino-5-methylsulfanylcyclopent-2-en-1-ol involves the reaction of cyclopentadiene with sulfuric acid to form cyclopentadiene sulfonic acid. This is followed by the reaction of cyclopentadiene sulfonic acid with methylamine to form ((1R,4S,5R)-4-amino-5-methylsulfanylcyclopent-2-en-1-ol)-4-amino-5-methylsulfanylcyclopent-2-en-1-ol.
Scientific Research Applications
((1R,4S,5R)-4-amino-5-methylsulfanylcyclopent-2-en-1-ol)-4-amino-5-methylsulfanylcyclopent-2-en-1-ol has been studied extensively for its potential in scientific research. It has been shown to have anti-inflammatory and anti-tumor properties. It has also been studied for its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
properties
CAS RN |
154396-79-9 |
---|---|
Product Name |
(1R,4S,5R)-4-amino-5-methylsulfanylcyclopent-2-en-1-ol |
Molecular Formula |
C6H11NOS |
Molecular Weight |
145.23 g/mol |
IUPAC Name |
(1R,4S,5R)-4-amino-5-methylsulfanylcyclopent-2-en-1-ol |
InChI |
InChI=1S/C6H11NOS/c1-9-6-4(7)2-3-5(6)8/h2-6,8H,7H2,1H3/t4-,5+,6+/m0/s1 |
InChI Key |
BCEHJMRYTZZJDQ-KVQBGUIXSA-N |
Isomeric SMILES |
CS[C@@H]1[C@H](C=C[C@H]1O)N |
SMILES |
CSC1C(C=CC1O)N |
Canonical SMILES |
CSC1C(C=CC1O)N |
synonyms |
2-Cyclopenten-1-ol,4-amino-5-(methylthio)-,[1R-(1alpha,4alpha,5beta)]-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.